Hygrine
Overview
Description
Hygrine is a pyrrolidine alkaloid primarily found in coca leaves. It was first isolated by Carl Liebermann in 1889. This compound is extracted as a thick yellow oil with a pungent taste and odor. Its chemical formula is C₈H₁₅NO, and it has a boiling point of 193 to 195 degrees Celsius .
Synthetic Routes and Reaction Conditions:
Sorm’s Two-Step Synthesis:
Anet’s Synthesis:
Muthusubramanian’s Synthesis:
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be adapted for large-scale production.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, acetic acid, and sulfuric acid.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Various alkyl halides.
Major Products:
Hygrinic Acid: Formed through oxidation.
Secondary Alcohols: Formed through reduction.
Mechanism of Action
Target of Action
Hygrine is a pyrrolidine alkaloid . More research is needed to identify the primary targets and their roles.
Biochemical Pathways
This compound is an alkaloid derived from ornithine . It is synthesized through a series of enzymatic reactions involving the condensation of γ-methylaminobutyraldehyde with excess acetone dicarboxylic acid
Biochemical Analysis
Biochemical Properties
Hygrine is a biosynthetic precursor of pharmacologically important tropane alkaloids
Cellular Effects
It has been noted for its biochemical and physiological effects, including potential anti-cancer, anti-inflammatory, and antioxidant effects in vitro .
Molecular Mechanism
It is known to be involved in various biochemical reactions due to its role as a precursor in the biosynthesis of tropane alkaloids
Metabolic Pathways
This compound is involved in the metabolic pathways leading to the production of tropane alkaloids
Scientific Research Applications
Hygrine has several applications in scientific research:
Comparison with Similar Compounds
Properties
IUPAC Name |
1-[(2R)-1-methylpyrrolidin-2-yl]propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(10)6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKXZIOQKHHDNQ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCCN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H]1CCCN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894081 | |
Record name | 1-(1-Methyl-2-pyrrolidinyl)-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40894081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496-49-1 | |
Record name | Hygrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hygrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1-Methyl-2-pyrrolidinyl)-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40894081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hygrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.112 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYGRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49H1LNM62X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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